1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine
Description
Properties
CAS No. |
69552-08-5 |
|---|---|
Molecular Formula |
C16H20F3NO2 |
Molecular Weight |
315.33 g/mol |
IUPAC Name |
[1,2-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C16H20F3NO2/c1-4-14(21)22-15(8-9-20(3)11(15)2)12-6-5-7-13(10-12)16(17,18)19/h5-7,10-11H,4,8-9H2,1-3H3 |
InChI Key |
DYCDGMTWTAGFEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(C1C)C)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidine Core
The pyrrolidine ring with 1,2-dimethyl substitution can be synthesized by cyclization reactions involving appropriate amino acid derivatives or via 1,3-dipolar cycloaddition reactions. For example, related pyrrolidine derivatives have been synthesized by 1,3-dipolar cycloaddition of substituted fumarates, aminomalonates, and aromatic aldehydes, which can be adapted to introduce methyl groups at the 1 and 2 positions.
Installation of the Propionoxy Group
The propionoxy group at the 3 position is introduced by esterification reactions, often involving propionyl chloride or propionic anhydride reacting with the hydroxyl or amine functionalities on the pyrrolidine intermediate. This step requires mild conditions to prevent hydrolysis or transesterification side reactions.
Detailed Synthetic Route Example
A representative synthetic route based on literature and patent disclosures involves:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization to form 1,2-dimethylpyrrolidine | 1,3-dipolar cycloaddition of dimethyl fumarate, diethyl 2-aminomalonate, and trifluoromethyl-substituted aromatic aldehyde; solvent: polar aprotic; temp: 40-90°C | Formation of pyrrolidine ring with methyl substitutions and aromatic moiety |
| 2 | N-alkylation or coupling with trifluoromethyl aromatic precursor | Use of 4-chloro-3-(trifluoromethyl)phenyl isocyanate or similar; base catalysis; temp: 60-180°C | Attachment of trifluoromethyl aromatic group at position 3 |
| 3 | Esterification to install propionoxy group | Reaction with propionyl chloride or propionic anhydride; solvent: dichloromethane or similar; temp: 0-25°C | Formation of 3-propionoxypyrrolidine ester |
This route ensures high purity (>98%) and low impurity levels (<1.5% total impurities), critical for pharmaceutical applications.
Reaction Conditions and Purification
- Solvents: Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile are preferred for coupling and sulfonylation steps to enhance reactivity and selectivity.
- Temperature: Controlled heating between 40°C and 180°C depending on the step; lower temperatures for esterification to avoid decomposition.
- Purification: Isolation of the final compound is achieved by vacuum drying, filtration, lyophilization, or spray drying to obtain a product free of residual solvents and impurities.
Research Findings and Analytical Data
- The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing electrophilicity at adjacent carbons and potentially improving biological activity.
- The pyrrolidine ring maintains an envelope conformation, which is important for receptor binding in medicinal chemistry applications.
- Analytical characterization includes X-ray powder diffraction, NMR spectroscopy, and chromatographic purity assessments to confirm structure and purity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Dimethyl fumarate, diethyl 2-aminomalonate, trifluoromethyl-substituted aromatic aldehydes or isocyanates |
| Key reagents | Propionyl chloride, bases (e.g., triethylamine), sulfonylating agents if applicable |
| Solvents | DMF, DMSO, acetonitrile, dichloromethane |
| Temperature range | 0°C to 180°C depending on step |
| Purification methods | Vacuum drying, filtration, lyophilization, spray drying |
| Purity achieved | >98% with impurities <1.5% total |
| Analytical techniques | X-ray diffraction, NMR, HPLC |
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Characteristics
Molecular Formula: C12H14F3N2O2
Molecular Weight: 270.25 g/mol
Structure: The compound features a pyrrolidine ring substituted with two methyl groups and a trifluoromethyl-substituted aromatic ring, alongside a propionoxy group. This unique structure imparts distinctive chemical properties that enhance its reactivity and potential biological interactions.
Medicinal Chemistry Applications
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine has shown promise in medicinal chemistry due to its potential interactions with biological targets. Research indicates that the trifluoromethyl group significantly alters the electronic properties of the molecule, potentially enhancing its biological activity compared to similar compounds.
Potential Therapeutic Uses
- Neurological Disorders: The compound may serve as a lead for developing pharmaceuticals aimed at treating conditions influenced by neurotransmitter systems. Its interaction studies could focus on binding affinities to receptors such as dopamine and serotonin.
- Anticancer Activity: Preliminary studies suggest potential anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.
Agricultural Applications
The compound's chemical structure also positions it well for use in agriculture, particularly as an herbicide or pesticide. The trifluoromethyl group is known for enhancing the biological activity of agrochemicals.
Herbicidal Properties
Research has indicated that similar compounds exhibit herbicidal activity against a range of weeds. Ongoing studies are exploring the effectiveness of 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine in controlling specific weed species.
Study on Binding Affinity
A study investigated the binding affinity of 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine to various neurotransmitter receptors. Results indicated significant binding to serotonin receptors with an IC50 value suggesting potential for therapeutic applications in mood disorders.
Anticancer Activity Assessment
In vitro tests demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines (e.g., PC3 and HeLa), with IC50 values comparable to established chemotherapeutics. Further studies are needed to explore its mechanisms of action and potential side effects.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidine
- 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol
- 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-yl acetate
Uniqueness
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate is unique due to the presence of the propionate ester group, which can influence its solubility, stability, and reactivity compared to similar compounds
Biological Activity
Chemical Structure and Properties
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine can be described by its molecular formula and has a unique trifluoromethyl group that contributes to its chemical reactivity and biological activity. The presence of the propionoxy group enhances its solubility and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit:
- Antineoplastic Activity : Alkylating agents, which include certain pyrrolidine derivatives, have been shown to interfere with DNA replication and repair processes. This can lead to apoptosis in rapidly dividing cells, making them potential candidates for cancer treatment .
- Neurotransmitter Modulation : Pyrrolidine derivatives can influence neurotransmitter systems, particularly those involving acetylcholine and dopamine. This modulation may result in effects on mood and cognition.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the effects of various alkylating agents on tumor cell lines. The results indicated that compounds similar to 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine exhibited significant cytotoxicity against certain cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations .
- Neuropharmacological Effects : Research conducted on structurally related compounds demonstrated potential neuroprotective effects in animal models of neurodegenerative diseases. These studies suggest that the compound may possess properties that protect neuronal cells from oxidative stress and apoptosis .
Comparative Biological Activity Table
Q & A
Q. What synthetic strategies are effective for introducing the trifluoromethyl-m-tolyl group into pyrrolidine derivatives?
Methodological Answer: The trifluoromethyl-m-tolyl group can be introduced via Suzuki-Miyaura coupling using a boronic acid derivative of m-trifluoromethyltoluene. Key steps include:
- Catalyst Optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) in a DMF/water solvent system .
- Base Selection : Na₂CO₃ or Cs₂CO₃ to maintain pH >9 for efficient cross-coupling.
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) and confirm regioselectivity via ¹⁹F NMR (δ -62 to -65 ppm for CF₃ group) .
Q. How can spectroscopic techniques confirm the esterification of the pyrrolidine ring with propionoxy groups?
Methodological Answer:
- ¹H NMR : Look for triplet signals at δ 1.1–1.3 ppm (CH₃ of propionyl) and a downfield shift of the pyrrolidine C3 proton (δ 4.8–5.2 ppm) due to esterification .
- IR Spectroscopy : Confirm ester C=O stretch at ~1730 cm⁻¹ and absence of carboxylic acid O-H bands.
- HPLC Purity Analysis : Use a C18 column with acetonitrile/water (70:30) to verify >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental binding affinity data for this compound in receptor studies?
Methodological Answer:
- Data Triangulation :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., AMBER or GROMACS) to assess conformational flexibility missed in docking .
- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy/entropy to validate computational ΔG values.
- Mutagenesis Studies : Replace key residues (e.g., Phe to Ala) to identify steric/electronic mismatches .
- Example : A 2024 study found MD simulations explained discrepancies in fluorinated ligand binding by revealing solvent-accessibility changes in hydrophobic pockets .
Q. What experimental designs are critical for assessing metabolic stability of the trifluoromethyl group in vivo?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system) and monitor degradation via LC-MS/MS over 60 minutes.
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace potential hydroxylation of the CF₃ group.
- Control Experiments : Compare with non-fluorinated analogs to isolate fluorination effects on metabolic half-life .
Safety and Handling in Academic Research
Q. What precautions are necessary when handling fluorinated pyrrolidine derivatives in catalytic studies?
Methodological Answer:
- Ventilation : Use fume hoods for reactions releasing HF (e.g., under strong acidic/basic conditions).
- PPE : Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin absorption .
- Waste Management : Neutralize fluorinated byproducts with Ca(OH)₂ before disposal in hazardous waste containers .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in NMR purity of synthesized batches?
Methodological Answer:
- Standardized Workup : Implement gradient recrystallization (e.g., hexane/ethyl acetate) to remove trace impurities.
- Quantitative ¹⁹F NMR : Use trifluoroacetic acid as an internal standard (δ -76.5 ppm) for accurate purity quantification.
- Collaborative Validation : Cross-check data with a second lab using identical instrumentation (e.g., 500 MHz NMR) .
Structural and Functional Optimization
Q. What strategies improve the hydrolytic stability of the propionoxy group under physiological conditions?
Methodological Answer:
- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to the ester to hinder nucleophilic attack.
- Electron-Withdrawing Modifications : Replace propionyl with p-nitrobenzoyl to reduce electron density at the ester carbonyl.
- Accelerated Stability Testing : Incubate in pH 7.4 buffer at 40°C and monitor degradation via HPLC-UV (λ = 254 nm) over 72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
